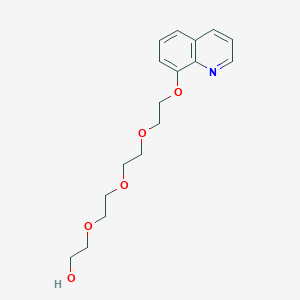
2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound with the molecular formula C17H23NO5 It features a quinoline moiety linked through a series of ethoxy groups to an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol typically involves multiple steps:
Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.
Etherification: Quinoline undergoes etherification with ethylene glycol derivatives to introduce the ethoxy groups. This step often requires a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Linking Ethoxy Groups: Sequential etherification reactions are performed to attach additional ethoxy groups, using reagents like ethylene oxide or ethylene glycol monomethyl ether.
Final Step:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium alkoxides or amines under basic conditions.
Major Products
Oxidation: Quinoline carboxylic acids or aldehydes.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving quinoline derivatives. Its structure allows it to interact with various biological targets, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities. The ethoxyethanol chain may enhance solubility and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The ethoxyethanol chain may facilitate membrane permeability, enhancing cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)methanol: Similar structure but with a methanol group instead of ethanol.
2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethanol: Shorter ethoxy chain.
Quinoline-8-ol: Lacks the ethoxyethanol chain.
Uniqueness
2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol is unique due to its extended ethoxy chain, which imparts distinct solubility and reactivity properties
Eigenschaften
CAS-Nummer |
77544-61-7 |
|---|---|
Molekularformel |
C17H23NO5 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-[2-[2-(2-quinolin-8-yloxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H23NO5/c19-7-8-20-9-10-21-11-12-22-13-14-23-16-5-1-3-15-4-2-6-18-17(15)16/h1-6,19H,7-14H2 |
InChI-Schlüssel |
MDUKDRSQQGOURG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCCOCCOCCOCCO)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



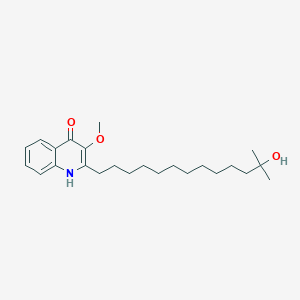


![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
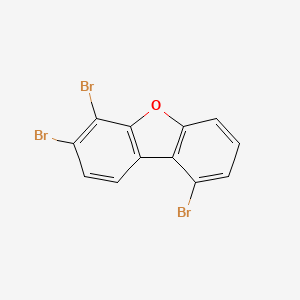

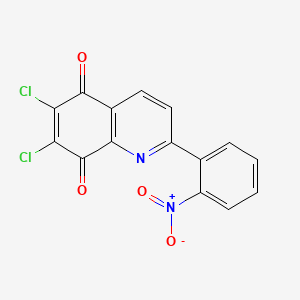
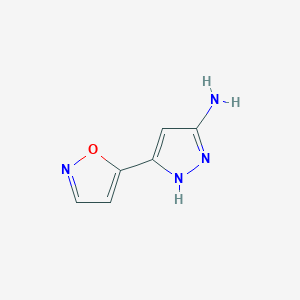
![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12878215.png)
![3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile](/img/structure/B12878220.png)
![5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide](/img/structure/B12878222.png)

![2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid](/img/structure/B12878231.png)
